3-Mesityl-1-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

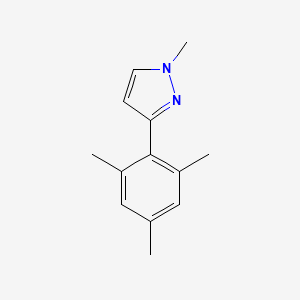

3-Mesityl-1-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) group at the 3-position. The pyrazole ring’s aromaticity and electron-rich nature make it a versatile scaffold in medicinal chemistry, catalysis, and materials science. The steric bulk of the mesityl group and the electronic effects of the methyl substituent influence its reactivity, solubility, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of mesityl hydrazine with 1,3-diketones or β-keto esters . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Mesityl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazoles depending on the reagents and conditions used .

Scientific Research Applications

3-Mesityl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mesityl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Features and Crystallographic Insights

A structurally related compound, 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (compound 1 , CCDC 1545464), provides a basis for comparison. Key differences include:

- Substituent diversity : Compound 1 features methoxy, trifluoromethyl, and trimethoxyphenyl groups at positions 1, 3, and 5, respectively, compared to the methyl and mesityl groups in 3-Mesityl-1-methyl-1H-pyrazole.

- Electronic effects : The trifluoromethyl group in compound 1 is strongly electron-withdrawing, whereas the mesityl group in this compound is electron-donating due to its methyl substituents.

Table 1: Structural Comparison of Pyrazole Derivatives

Physicochemical Properties

- Solubility : The methoxy groups in compound 1 enhance polarity and aqueous solubility compared to the hydrophobic mesityl group in this compound.

- Thermal stability : Steric hindrance from the mesityl group likely increases the melting point of this compound relative to compound 1 , though experimental data is required for confirmation.

Research Findings and Implications

- Crystallography : SHELX software (SHELXL, SHELXS) is widely used for refining pyrazole derivatives, ensuring accurate bond-length and angle determinations . For example, compound 1 ’s structure was resolved in space group P-1, with bond lengths consistent with aromatic conjugation .

- Electronic effects : Substituent electronic profiles (e.g., electron-withdrawing CF₃ vs. electron-donating mesityl) dictate charge distribution, influencing intermolecular interactions and supramolecular assembly.

Biological Activity

3-Mesityl-1-methyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a mesityl group at the 3-position and a methyl group at the 1-position. Its chemical formula is C13H16N2 with a molecular weight of approximately 204.28 g/mol. The presence of the mesityl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives often exhibit enzyme inhibitory properties, particularly against cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, likely due to its ability to disrupt cellular membranes or interfere with metabolic processes.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogens. The results indicate varying degrees of effectiveness:

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

Studies have reported that the compound exhibits a minimum inhibitory concentration (MIC) in the range of 10-50 µg/mL for gram-negative bacteria, indicating promising potential as an antimicrobial agent .

Anticancer Activity

Research into the anticancer effects of this compound has identified its potential in inhibiting tumor growth:

- Cell Lines Tested : Various cancer cell lines, including breast (MCF-7) and lung (A549), have been used to assess cytotoxicity.

- Results : The compound demonstrated IC50 values ranging from 15 to 30 µM, suggesting effective inhibition of cell proliferation. Mechanistic studies indicated that the compound may induce apoptosis via caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. For this compound:

- Mesityl Group : Enhances hydrophobic interactions, improving membrane permeability.

- Methyl Substitution : May influence steric hindrance and electronic distribution, impacting binding affinity to biological targets.

Comparative studies with other pyrazole derivatives have shown that modifications at the 3-position significantly affect both antimicrobial and anticancer activities .

Study 1: Antimicrobial Efficacy

In a study published by Chovatia et al., various pyrazole derivatives were synthesized, including this compound. The study reported significant antimicrobial activity against E. coli and S. aureus, with the compound outperforming standard antibiotics in certain assays .

Study 2: Anticancer Potential

Burguete et al. explored the anticancer properties of several pyrazoles, including our compound of interest. They found that treatment with this compound resulted in reduced viability of MCF-7 cells and induced apoptosis through mitochondrial pathways.

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-methyl-3-(2,4,6-trimethylphenyl)pyrazole |

InChI |

InChI=1S/C13H16N2/c1-9-7-10(2)13(11(3)8-9)12-5-6-15(4)14-12/h5-8H,1-4H3 |

InChI Key |

GHSNOCRNPROMPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN(C=C2)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.